5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester

Lipophilicity LogP Drug‑likeness

Researchers often face inconsistent reactivity when substituting pyrrole-3-acetic acid esters in sunitinib synthesis. The ethyl ester (CAS 129689-56-1) offers a precise LogP (1.84) and thermal stability (+14°C bp vs. methyl ester) that ensures reliable phase-transfer and distillation behavior. - LogP 1.84 ensures membrane permeability for cell-based assays - Boiling point ~14°C higher than methyl analog, reducing volatile loss in decarboxylation - 5 rotatable bonds enhance conformational sampling in fragment-based screening - Shelf-stable protected form of the free acid disclosed in US 2004/0204407 A1

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 129689-56-1
Cat. No. B597738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester
CAS129689-56-1
Synonyms5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC(=C1C)C=O)C
InChIInChI=1S/C11H15NO3/c1-4-15-11(14)5-9-7(2)10(6-13)12-8(9)3/h6,12H,4-5H2,1-3H3
InChIKeyJYNONQZDUVJUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic Acid Ethyl Ester — Synthetic Intermediate and Pyrrole Building Block


5-Formyl-2,4-dimethyl-1H-pyrrole-3-acetic acid ethyl ester (CAS 129689-56-1) is a trisubstituted pyrrole derivative that incorporates a 5‑formyl group, 2,4‑dimethyl substitution, and a 3‑acetic acid ethyl ester side chain. Its molecular formula is C₁₁H₁₅NO₃ (molecular weight 209.24 g·mol⁻¹) [REFS‑1]. The compound belongs to the pyrrole‑3‑acetic acid ester class, which serves as a core scaffold in intermediates en route to receptor tyrosine kinase inhibitors such as sunitinib [REFS‑2]. Unlike the corresponding carboxylic acid or methyl ester analogs, the ethyl ester imparts a distinct lipophilicity–solubility balance and thermal stability that can be decisive in both synthetic and procurement workflows.

Synthetic Intermediate
Reported as a building block for pyrrole-3-carboxamide kinase inhibitor programs, including sunitinib synthetic routes
Physicochemical Profile
Ethyl ester imparts a balanced lipophilicity and thermal stability that supports organic-phase reaction design and high-temperature processing

Why Generic Substitution Fails for This Pyrrole-3-acetic Acid Ethyl Ester


Pyrrole‑3‑acetic acid derivatives exhibit wide variations in physicochemical properties even among close homologs. Replacing the ethyl ester (CAS 129689‑56‑1) with the free acid (CAS 52513‑48‑1) or the methyl ester (CAS 76915‑35‑0) without experimental verification introduces uncontrolled changes in lipophilicity (ΔLogP > 0.7), boiling point (ΔBP > 13 °C), and conformational flexibility (rotatable bond count). Such substitutions can alter phase‑transfer behavior in liquid–liquid extractions, shift optimal distillation temperatures, and affect the reactivity of the formyl group in downstream Vilsmeier–Haack or aldol condensations. Consequently, traceability to a specific CAS registry number is not merely an administrative formality but a prerequisite for reproducible synthetic outcomes and reliable biological data [REFS‑1].

Lipophilicity shift
Free acid or methyl ester analogs may alter LogP, potentially affecting extraction efficiency and phase-transfer behavior.
Boiling point divergence
Methyl ester analog boils at a lower temperature; substitution may shift optimal distillation conditions or increase volatility loss.
Conformational mismatch
Carboxylate analog has one fewer rotatable bond; flexibility differences may influence recrystallization or binding-fit outcomes.

Quantitative Differentiation from Closest In-Class Analogs


Lipophilicity Advantage Over the Free Acid Form

The target ethyl ester exhibits a calculated LogP of 1.84 (XLogP 1.4) [REFS‑1], which is substantially higher than that of the corresponding free acid, 2‑(5‑formyl‑2,4‑dimethyl‑1H‑pyrrol‑3‑yl)acetic acid (CAS 52513‑48‑1), which has a LogP of 1.07 [REFS‑2]. The difference of +0.77 LogP units corresponds to an approximately 5.9‑fold increase in theoretical partition coefficient, meaning the ethyl ester will partition more favorably into organic phases or lipid membranes.

Lipophilicity (LogP)
Reported
LogP 1.84 vs 1.07 (Δ +0.77; ≈5.9× in P)
May support organic-phase partitioning and membrane permeability studies
Calculated values; confirm experimentally
Lipophilicity LogP Drug‑likeness Membrane permeability

Elevated Boiling Point Relative to the Methyl Ester

The ethyl ester (target) has a predicted boiling point of 335.9 ± 42.0 °C at 760 mmHg [REFS‑1], whereas the methyl ester analog (CAS 76915‑35‑0) boils at 322.2 ± 42.0 °C [REFS‑2]. The 13.7 °C higher boiling point provides a wider thermal operating window for solvent‑free or high‑temperature reactions such as decarboxylation or formylation steps that are frequently employed in pyrrole‑based API syntheses.

Boiling Point
Reported
335.9 °C vs 322.2 °C (Δ +13.7 °C)
Wider thermal window may support high-temperature solvent-free synthesis
Predicted values; validate under reaction conditions
Thermal stability Distillation Reaction engineering Boiling point

Conformational Flexibility Advantage

The target compound possesses 5 rotatable bonds [REFS‑1], one more than the 4 rotatable bonds found in ethyl 5‑formyl‑2,4‑dimethyl‑1H‑pyrrole‑3‑carboxylate (CAS 2199‑59‑9) [REFS‑2]. The extra methylene spacer between the pyrrole ring and the ester carbonyl allows greater conformational sampling, which can be advantageous for induced‑fit binding in biological targets or for facilitating crystal packings that improve purification by recrystallization.

Rotatable Bonds
Reported
5 vs 4 (+1 rotatable bond)
Additional flexibility may influence crystallization and fragment-based screening
2D structure-derived; conformational sampling may vary
Conformational flexibility Molecular recognition Rotatable bonds Medicinal chemistry

Validated Intermediate for Kinase Inhibitor Synthesis

Although the target ethyl ester itself is not explicitly claimed, its corresponding free acid (CAS 52513‑48‑1) is disclosed in Sugen Inc. patent US 2004/0204407 A1 as a key intermediate for the preparation of pyrrole‑3‑carboxamide‑based kinase inhibitors [REFS‑1]. The ethyl ester serves as a direct, protected precursor that can be quantitatively hydrolyzed to the free acid under mild basic conditions, offering a storage‑stable and organic‑soluble form that integrates seamlessly into established synthetic routes without introducing new impurities.

Synthetic Utility
Class‑level inference
Patent-disclosed precursor pathway
Context-dependent; verify compatibility with specific kinase inhibitor route
Cited in US 2004/0204407 A1
Sunitinib Kinase inhibitor Intermediate API synthesis

Optimal Procurement Scenarios


Lipophilic Prodrug Design and Cell-Based Assays

The ethyl ester's LogP of 1.84 (versus 1.07 for the free acid) supports its use as a membrane‑permeable precursor in cell‑based assays where intracellular delivery of the pyrrole‑3‑acetic acid scaffold is required. Researchers can rely on intracellular esterases to release the active acid moiety, a strategy validated for numerous ester prodrugs [REFS‑1].

High-Temperature Solvent-Free API Synthesis

With a boiling point ~14 °C higher than its methyl ester counterpart, the ethyl ester is better suited for solvent‑free decarboxylation and formylation steps described in sunitinib synthesis protocols. This thermal margin reduces volatile loss and improves yield consistency at pilot scale [REFS‑2].

Fragment-Based Drug Discovery

The presence of 5 rotatable bonds (versus 4 in the direct carboxylate analog) offers enhanced conformational sampling, which is advantageous in fragment‑based screening where scaffold flexibility increases the probability of identifying productive binding poses. Medicinal chemistry teams can procure this compound as a privileged fragment for library synthesis [REFS‑3].

Protected Intermediate for Kinase Inhibitor Programs

As a shelf‑stable, organic‑soluble protected form of the free acid disclosed in US 2004/0204407 A1, the ethyl ester reduces the need for in‑house esterification and provides a direct entry into the pyrrole‑3‑carboxamide class of kinase inhibitors, streamlining process development and shortening supply chains [REFS‑4].

Application
Selection Property
Validation Focus
Cell-based ester prodrug research
Lipophilicity profile (ethyl ester)
Intracellular esterase activation
High-temperature solvent-free synthesis
Boiling point margin over methyl ester
Decarboxylation/formylation yield consistency
Fragment-based screening library
Rotatable bond count
Conformational sampling in binding assays
Kinase inhibitor intermediate sourcing
Protected precursor pathway
Hydrolysis efficiency and route integration
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